molecular formula C14H13NO5 B6391448 5-(3,5-Dimethoxyphenyl)-6-hydroxynicotinic acid CAS No. 1261979-83-2

5-(3,5-Dimethoxyphenyl)-6-hydroxynicotinic acid

Cat. No.: B6391448
CAS No.: 1261979-83-2
M. Wt: 275.26 g/mol
InChI Key: FOVWNSUYZHSGII-UHFFFAOYSA-N
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Description

5-(3,5-Dimethoxyphenyl)-6-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a nicotinic acid core substituted with a 3,5-dimethoxyphenyl group and a hydroxyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethoxyphenyl)-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.

    Condensation Reaction: The benzaldehyde undergoes a condensation reaction with malonic acid in the presence of a base to form 3,5-dimethoxycinnamic acid.

    Cyclization: The cinnamic acid derivative is then cyclized to form the nicotinic acid core.

    Hydroxylation: Finally, the hydroxyl group is introduced at the 6-position through a hydroxylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethoxyphenyl)-6-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxidation of the hydroxyl group can yield 5-(3,5-Dimethoxyphenyl)-6-oxonicotinic acid.

    Reduction: Reduction of the carboxylic acid group can produce 5-(3,5-Dimethoxyphenyl)-6-hydroxy-1,2-dihydronicotinic acid.

    Substitution: Substitution of the methoxy groups can lead to various derivatives with different functional groups.

Scientific Research Applications

5-(3,5-Dimethoxyphenyl)-6-hydroxynicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethoxyphenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.

    Pathways Involved: It may modulate pathways such as the NF-κB pathway, which is involved in inflammation, and the Nrf2 pathway, which regulates antioxidant responses.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzoic acid: Similar structure but lacks the nicotinic acid core.

    6-Hydroxynicotinic acid: Similar core structure but lacks the 3,5-dimethoxyphenyl group.

    3,5-Dimethoxyphenylacetic acid: Similar phenyl group but different core structure.

Uniqueness

5-(3,5-Dimethoxyphenyl)-6-hydroxynicotinic acid is unique due to the combination of the nicotinic acid core with the 3,5-dimethoxyphenyl group and the hydroxyl group at the 6-position. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-19-10-3-8(4-11(6-10)20-2)12-5-9(14(17)18)7-15-13(12)16/h3-7H,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVWNSUYZHSGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=CNC2=O)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687859
Record name 5-(3,5-Dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261979-83-2
Record name 5-(3,5-Dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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